molecular formula C11H10FNO2 B2627063 methyl7-fluoro-3-methyl-1H-indole-5-carboxylate CAS No. 2106766-32-7

methyl7-fluoro-3-methyl-1H-indole-5-carboxylate

Cat. No.: B2627063
CAS No.: 2106766-32-7
M. Wt: 207.204
InChI Key: FKALCNIUMIKVDO-UHFFFAOYSA-N
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Description

Methyl 7-fluoro-3-methyl-1H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of methyl 7-fluoro-3-methyl-1H-indole-5-carboxylate involves several steps. One common method is the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature, which gives indoles via a formal reductive C(sp2)–H amination reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Methyl 7-fluoro-3-methyl-1H-indole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring. .

Scientific Research Applications

Methyl 7-fluoro-3-methyl-1H-indole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 7-fluoro-3-methyl-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways may vary depending on the specific application .

Comparison with Similar Compounds

Methyl 7-fluoro-3-methyl-1H-indole-5-carboxylate can be compared with other indole derivatives such as:

Properties

IUPAC Name

methyl 7-fluoro-3-methyl-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-6-5-13-10-8(6)3-7(4-9(10)12)11(14)15-2/h3-5,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKALCNIUMIKVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=C2F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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